molecular formula C15H16N2O2 B14156962 2-(2,4-dimethylphenoxy)-N-pyridin-4-ylacetamide CAS No. 499997-87-4

2-(2,4-dimethylphenoxy)-N-pyridin-4-ylacetamide

Cat. No.: B14156962
CAS No.: 499997-87-4
M. Wt: 256.30 g/mol
InChI Key: XDBQWIGNQKOONA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-N-pyridin-4-ylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenoxy group attached to an acetamide moiety, which is further linked to a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-pyridin-4-ylacetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminopyridine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-N-pyridin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-N-pyridin-4-ylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-pyridin-4-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine
  • 2-(2,4-Dimethylphenoxy)acetic acid
  • 2-(2,4-Dimethylphenoxy)ethanol

Uniqueness

2-(2,4-Dimethylphenoxy)-N-pyridin-4-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylphenoxy group with a pyridinylacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

499997-87-4

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H16N2O2/c1-11-3-4-14(12(2)9-11)19-10-15(18)17-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

XDBQWIGNQKOONA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)C

solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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